![molecular formula C53H48O11Si B131252 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside CAS No. 920975-58-2](/img/structure/B131252.png)
4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related glycosides typically involves the protection of hydroxyl groups, glycosylation reactions, and the selective removal of protecting groups. For instance, the synthesis of benzyl O-(2-O-methyl-β-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside involves the use of tert-butyldiphenylsilyl ethers as protecting groups for hydroxyl functions . Similarly, the preparation of various deoxy and deoxyfluoro derivatives of methyl β-D-galabioside includes the use of benzoyl groups as protecting groups . These methods could be adapted for the synthesis of the compound , considering the presence of benzoyl and silyl protective groups in its structure.
Molecular Structure Analysis
The molecular structure of glycosides is often confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy. For example, the structures of synthesized saccharides in paper were confirmed by 13C-NMR spectroscopy. The molecular structure of "4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside" would likely be analyzed using similar techniques to determine the positions of the protective groups and the configuration of the glycosidic bond.
Chemical Reactions Analysis
The reactivity of glycosides is influenced by the protective groups present on the sugar moieties. For instance, the reaction of methyl 2,4,6-tri-O-benzoyl-3-O-benzyl-β-D-galactopyranoside with dichloromethyl methyl ether in the presence of zinc chloride leads to the formation of a glycosyl chloride, an important intermediate for further glycosylation reactions . The protective groups in the compound of interest would similarly affect its reactivity, dictating the conditions under which it could undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycosides, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of protective groups like benzoyl and silyl ethers generally increases the hydrophobicity of the sugar molecule, affecting its solubility in organic solvents. The crystalline nature of some derivatives, as seen in the synthesis of benzyl 6-O-benzoyl-3,4-O-isopropylidene-β-D-galactopyranoside , suggests that the compound may also form crystals under the right conditions, which could facilitate its purification and characterization.
Wissenschaftliche Forschungsanwendungen
Synthesis and Utility in Carbohydrate Chemistry
The compound is utilized in the field of carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycosides. The research focuses on constructing diverse glycosidic structures, showcasing the compound's role in the formation of galactopyranosyl and arabinofuranosyl linkages, which are significant in the development of oligosaccharides with specific biological functions.
Galabiosyl Donors Synthesis : The compound was used to synthesize galabiosyl donors from penta-O-acetyl-beta-D-galactopyranose, indicating its utility in creating building blocks for galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000).
Synthesis of Arabinogalactans : It played a crucial role in the synthesis of arabinogalactans with beta-(1→6)-linked galactopyranose backbones and alpha-(1→3)- and alpha-(1→2)-linked arabinofuranose side chains, showcasing its applicability in complex carbohydrate synthesis (Li & Kong, 2005).
Synthesis of C-linked Analogues : The compound has been used in the synthesis of C-linked disaccharide derivatives, mimicking structures of biologically important proteoglycans, demonstrating its potential in glycoconjugate construction (Demange et al., 2004).
Advancements in Glycosylation Techniques
The compound is integral in advancing glycosylation techniques, which are pivotal in the synthesis of glycoconjugates and oligosaccharides, essential for biological and medicinal research.
Regioselective Glycosylation : Studies have also explored the regioselectivity in glycosylation, an essential factor in the synthesis of complex carbohydrates, where this compound can be a significant contributor (Bohn et al., 2007).
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H48O11Si/c1-35-32-45(54)60-43-33-39(30-31-42(35)43)59-52-48(64-51(57)38-24-14-7-15-25-38)47(63-50(56)37-22-12-6-13-23-37)46(62-49(55)36-20-10-5-11-21-36)44(61-52)34-58-65(53(2,3)4,40-26-16-8-17-27-40)41-28-18-9-19-29-41/h5-33,44,46-48,52H,34H2,1-4H3/t44-,46+,47+,48-,52-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGQRMASAAPPOT-OYDRPWODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H48O11Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580116 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
889.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate | |
CAS RN |
920975-58-2 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

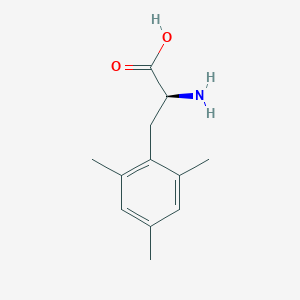
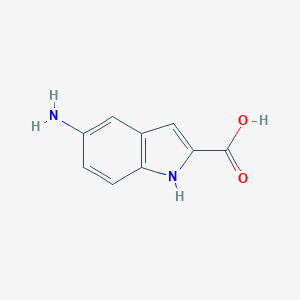
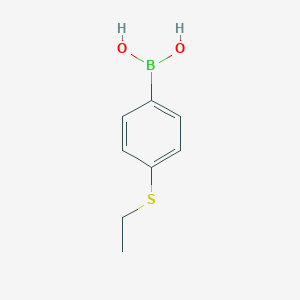
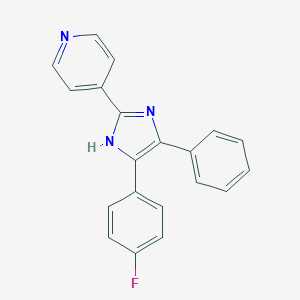
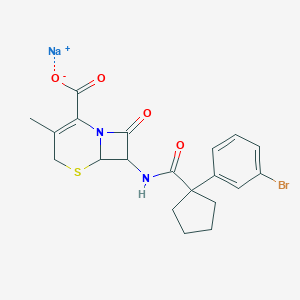
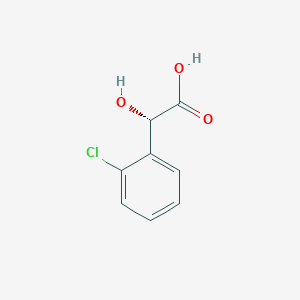
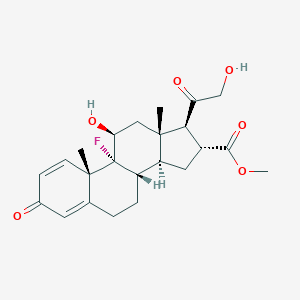
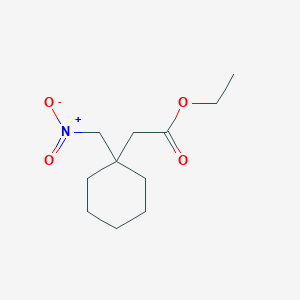
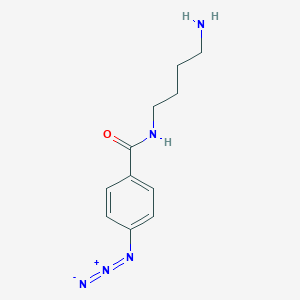
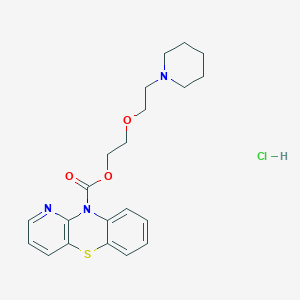
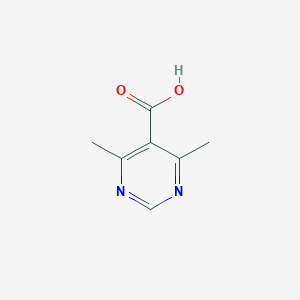

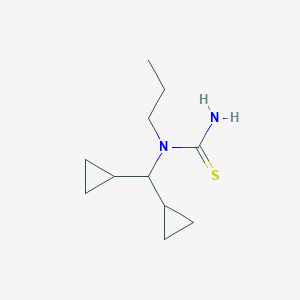
![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)